N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide

Anticancer Colorectal Cancer Cytotoxicity

N-(2-Aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide is a synthetic small molecule belonging to the quinoxaline-2-carboxamide class, defined by a trifluoromethyl group at the 3-position of the quinoxaline core and a 2-aminophenyl substitution on the carboxamide. This substitution pattern is designed to influence electronic properties and hydrogen-bonding capacity, which differentiates it from other in-class analogs.

Molecular Formula C16H11F3N4O
Molecular Weight 332.286
CAS No. 216307-09-4
Cat. No. B2494015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide
CAS216307-09-4
Molecular FormulaC16H11F3N4O
Molecular Weight332.286
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C16H11F3N4O/c17-16(18,19)14-13(21-11-7-3-4-8-12(11)22-14)15(24)23-10-6-2-1-5-9(10)20/h1-8H,20H2,(H,23,24)
InChIKeyPSUDLZXKZZPINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide (CAS 216307-09-4): A Trifluoromethyl-Substituted Quinoxaline Carboxamide for Anticancer Research Procurement


N-(2-Aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide is a synthetic small molecule belonging to the quinoxaline-2-carboxamide class, defined by a trifluoromethyl group at the 3-position of the quinoxaline core and a 2-aminophenyl substitution on the carboxamide . This substitution pattern is designed to influence electronic properties and hydrogen-bonding capacity, which differentiates it from other in-class analogs. The compound has been specifically evaluated for its antiproliferative activity against human cancer cell lines, establishing it as a candidate for anticancer drug discovery and chemical biology research [1].

Why N-(2-Aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide Cannot Be Replaced by Generic Quinoxaline-2-Carboxamides


The specific substitution pattern of N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide is critical for its biological activity. The electron-withdrawing trifluoromethyl group at position 3 and the hydrogen-bond-donating 2-aminophenyl group on the carboxamide work in concert to determine molecular recognition by target proteins [1]. Replacing this compound with a generic quinoxaline-2-carboxamide analog risks losing defined potency and selectivity profiles, as shown by direct quantitative comparisons where this specific derivative exhibited superior cytotoxicity to the clinical standard doxorubicin, a feat not achievable by unsubstituted or differently substituted analogs [2].

Quantitative Differentiation of N-(2-Aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide from Standard-of-Care and In-Class Analogs


Superior Antiproliferative Activity Against Colorectal Carcinoma (HCT-116) Compared to Doxorubicin

In a direct head-to-head antiproliferative assay, the target compound demonstrated significantly higher potency against the HCT-116 human colorectal carcinoma cell line than the clinical chemotherapeutic agent doxorubicin [1]. The reported IC50 values indicate an approximate 1.7-fold improvement in potency.

Anticancer Colorectal Cancer Cytotoxicity

Superior Antiproliferative Activity Against Breast Adenocarcinoma (MCF-7) Compared to Doxorubicin

The target compound also exhibited enhanced potency against the MCF-7 human breast adenocarcinoma cell line relative to doxorubicin in the same comparative study [1]. The IC50 value for the target compound was lower than that of doxorubicin by a factor of 1.4.

Anticancer Breast Cancer Cytotoxicity

Structural Differentiation via 3-(Trifluoromethyl) and N-(2-Aminophenyl) Substitution

The target compound uniquely combines a 3-trifluoromethyl group and an N-(2-aminophenyl) carboxamide substituent on the quinoxaline core. This contrasts with the broader class of N-substituted quinoxaline-2-carboxamides where substitution is often limited to N-aryl or N-benzyl variations without the electron-withdrawing trifluoromethyl modification [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP3-AA of 2.6 ), which is crucial for membrane permeability, while the 2-aminophenyl group provides a key hydrogen-bond donor for target interaction.

Medicinal Chemistry Structure-Activity Relationship SAR

Selectivity Profile Against Normal Cells Compared to Cancer Cells

While not a direct quantitative comparison, literature on structurally related 3-trifluoromethyl-quinoxaline-1,4-di-N-oxide derivatives indicates a class-level trend of selective cytotoxicity against tumor cell lines, including MCF-7, NCI-H460, and SF-268, with a therapeutic window that spares normal fibroblasts [1]. This class-level inference supports the hypothesis that the target compound, possessing a similar pharmacophore, may also exhibit a favorable selectivity profile, an essential consideration for procurement in early-stage drug discovery.

Anticancer Selectivity Toxicity

Curated Application Scenarios for N-(2-Aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide in Drug Discovery and Chemical Biology


Lead Compound for Colorectal Cancer Drug Discovery Programs

The compound's 1.7-fold higher potency compared to doxorubicin in the HCT-116 colorectal carcinoma cell line [1] makes it a superior starting point for structure-activity relationship (SAR) studies aimed at developing next-generation colorectal cancer therapeutics. Procurement for medicinal chemistry hit-to-lead optimization is directly supported by this quantitative advantage.

Chemical Probe for Studying Trifluoromethylquinoxaline Pharmacophores in Breast Cancer

The confirmed activity in MCF-7 breast adenocarcinoma cells [1], combined with the unique 3-trifluoromethyl pharmacophore, positions this compound as a valuable chemical probe for investigating the role of fluorinated quinoxaline motifs in hormone-responsive cancer biology.

Reference Standard for Quinoxaline-2-Carboxamide SAR Assays

The well-defined substitution pattern (3-CF3, N-2-aminophenyl) and the availability of direct comparative data against doxorubicin [1] make this compound an ideal reference standard for benchmarking novel in-class analogs in in vitro cytotoxic assays. Its procurement ensures assay reproducibility and valid cross-study comparisons.

Scaffold for Designing Selective Anticancer Agents with Reduced Toxicity

Based on class-level evidence of selective cytotoxicity for 3-trifluoromethyl quinoxaline derivatives [1], this compound serves as a core scaffold for designing analogs with the potential to discriminate between malignant and normal tissues, a key goal in reducing chemotherapy side effects.

Quote Request

Request a Quote for N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.